Pentaethylene glycol

Description

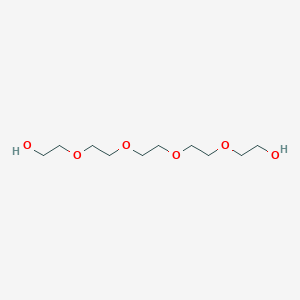

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNLZLINWHATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027579 | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4792-15-8, 113894-92-1 | |

| Record name | Pentaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentaethylene glycol chemical properties and structure

Pentaethylene Glycol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol (PEG) family, a class of polyether compounds with a wide range of applications in the biomedical, pharmaceutical, and industrial fields.[1] It is a clear, colorless, and odorless liquid that is miscible with water.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies of pentaethylene glycol, with a particular focus on its applications in drug development and research.

Chemical Structure

Pentaethylene glycol is a polymer composed of five repeating ethylene glycol units, with hydroxyl groups at both ends.[4] Its structure imparts hydrophilicity and biocompatibility, making it a valuable building block in various chemical syntheses.[1]

-

IUPAC Name: 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

-

Synonyms: 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol

-

Molecular Formula: C10H22O6

-

Chemical Class: Poly(ethylene glycol)

Below is a 2D representation of the chemical structure of pentaethylene glycol.

Chemical Properties

The physicochemical properties of pentaethylene glycol are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | |

| Density | 1.126 g/mL at 25 °C | |

| Melting Point | -8.6 °C | |

| Boiling Point | 184 °C at 2 mmHg | |

| 338 - 340 °C | ||

| Flash Point | > 110 °C (> 230 °F) | |

| Water Solubility | Miscible | |

| Solubility in other solvents | Slightly soluble in Chloroform and Ethyl Acetate | |

| Refractive Index (n20/D) | 1.462 | |

| Vapor Pressure | 1.68E-06 mmHg at 25 °C | |

| pKa (Predicted) | 14.06 ± 0.10 |

Stability and Reactivity: Pentaethylene glycol is stable under normal conditions. It is combustible and incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

Experimental Protocols

General Synthesis of Polyethylene Glycols

Polyethylene glycols are typically synthesized through the anionic ring-opening polymerization of ethylene oxide. A general procedure is outlined below.

Materials:

-

Initiator (e.g., sodium hydroxide, potassium hydroxide, or a low molecular weight PEG)

-

Ethylene oxide

-

Inert solvent (optional)

-

Nitrogen atmosphere

Procedure:

-

The initiator is charged into a reaction vessel equipped with a stirrer, thermometer, and an inlet for ethylene oxide.

-

The reactor is purged with nitrogen to remove air and moisture.

-

The initiator is heated to the desired reaction temperature.

-

Ethylene oxide is introduced into the reactor at a controlled rate to maintain the desired pressure and temperature.

-

The reaction is allowed to proceed until the desired molecular weight is achieved, which can be monitored by the decrease in reactor pressure.

-

The reaction is terminated by neutralizing the catalyst with an acid.

-

The resulting polyethylene glycol is then purified.

The synthesis of monodisperse PEGs can be achieved through a stepwise solid-phase synthesis, which involves the sequential addition of protected PEG monomers to a solid support. This method allows for precise control over the chain length and avoids extensive purification steps.

Purification

Purification of polyethylene glycols can be achieved through various methods depending on the desired purity and the nature of the impurities. Common techniques include:

-

Solvent Extraction: To remove non-polar impurities.

-

Chromatography: Techniques such as hydrophobic interaction chromatography can be used for purification.

-

Filtration: To remove particulate matter.

Applications in Research and Drug Development

Pentaethylene glycol and other PEGs are extensively used in the pharmaceutical and biotechnology industries due to their biocompatibility, solubility, and low toxicity.

PEGylation

PEGylation is the process of covalently attaching PEG chains to proteins, peptides, or small molecule drugs. This modification can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent by:

-

Increasing drug solubility and stability.

-

Prolonging the circulation half-life by reducing renal clearance and enzymatic degradation.

-

Reducing immunogenicity.

-

Enhancing tumor targeting through the enhanced permeability and retention (EPR) effect.

Linkers in PROTACs

Pentaethylene glycol is used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary length and flexibility for the PROTAC to simultaneously bind to both the target protein and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.

Safety and Handling

Pentaethylene glycol is considered to have low toxicity. However, it can cause skin and eye irritation. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.

Conclusion

Pentaethylene glycol is a versatile and valuable chemical with well-defined properties and structure. Its biocompatibility and hydrophilicity make it an important component in various applications, particularly in the field of drug development and delivery. Understanding its chemical properties and the methodologies for its synthesis and purification is essential for its effective utilization in research and industry.

References

A Technical Guide to the Physical Properties of Pentaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol (PEG) family, characterized by five repeating ethylene oxide units with terminal hydroxyl groups.[1][2] Its chemical structure imparts properties that make it a valuable component in various scientific and industrial applications, including as a synthetic intermediate, a solvent, and a plasticizer.[1][3] In the context of drug development, its hydrophilicity and biocompatibility are of particular interest, often utilized to enhance the solubility and bioavailability of therapeutic agents.[2] This guide provides a detailed overview of the core physical properties of pentaethylene glycol, standardized experimental protocols for their measurement, and a conceptual map of their interdependencies.

Core Physical Properties

The fundamental physical characteristics of pentaethylene glycol are summarized below. These values are critical for its application in chemical synthesis, formulation, and material science.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₀H₂₂O₆ | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Melting Point | -8.6 °C | |

| Boiling Point | 184 °C | at 2 mmHg |

| Density | 1.126 g/mL | at 25 °C |

| Refractive Index (n_D) | 1.462 | at 20 °C |

| Flash Point | >110 °C (>230 °F) | |

| Water Solubility | Miscible | |

| Organic Solvent Solubility | Slightly soluble in Chloroform and Ethyl Acetate |

Interrelation of Physical Properties

The physical properties of pentaethylene glycol are not isolated values but are interconnected and influenced by molecular structure and external conditions such as temperature. The following diagram illustrates these fundamental relationships.

Caption: Logical relationships between intrinsic and macroscopic physical properties of pentaethylene glycol.

Experimental Protocols

Accurate and reproducible measurement of physical properties is paramount in scientific research. The following sections detail standard laboratory protocols for determining the key physical properties of liquid samples like pentaethylene glycol.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the substance transitions from a solid to a liquid. For substances like pentaethylene glycol that are liquid at room temperature, this requires sub-ambient temperature control.

-

Principle: A small, frozen sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range. Pure compounds exhibit a sharp melting point.

-

Apparatus: Melting point apparatus with cooling capability (or a Thiele tube with a cooling bath), capillary tubes, and a calibrated thermometer.

-

Procedure:

-

Sample Preparation: Introduce a small amount of liquid pentaethylene glycol into a capillary tube, ensuring a sample height of 2-3 mm.

-

Freezing: Flash-freeze the sample within the capillary tube using a suitable cooling medium (e.g., liquid nitrogen or a dry ice/acetone bath).

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus, which has been pre-cooled to a temperature well below the expected melting point.

-

Set the apparatus to heat at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last crystal of the solid phase disappears (completion of melting).

-

-

Reporting: The melting point is reported as the range between the onset and completion temperatures.

-

Boiling Point Determination (Thiele Tube Method under Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of pentaethylene glycol is typically measured under reduced pressure (vacuum) to prevent thermal decomposition.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. In a Thiele tube, a small sample is heated, and the boiling point is observed when a continuous stream of vapor bubbles emerges from an inverted capillary and the liquid is subsequently drawn into the capillary upon cooling.

-

Apparatus: Thiele tube, heat-resistant mineral oil, micro test tube, capillary tube (sealed at one end), calibrated thermometer, heat source (e.g., Bunsen burner), and a vacuum distillation setup.

-

Procedure:

-

Setup: Place approximately 0.5 mL of pentaethylene glycol into the micro test tube. Insert a capillary tube (sealed end up) into the liquid.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube filled with mineral oil. Connect the Thiele tube to a vacuum source and manometer to establish and monitor the desired pressure (e.g., 2 mmHg).

-

Observation: Gently heat the side arm of the Thiele tube. Observe for an initial expulsion of air, followed by a rapid and continuous stream of bubbles from the inverted capillary's tip.

-

Measurement: Once a steady stream of bubbles is observed, remove the heat. The boiling point is the temperature recorded the instant the bubbling stops and the liquid begins to be drawn into the capillary tube.

-

Reporting: Report the boiling point along with the pressure at which it was measured (e.g., 184 °C at 2 mmHg).

-

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method offers high precision for liquid density measurements.

-

Principle: The density of a liquid is determined by accurately measuring the mass of a precisely known volume of the liquid. A pycnometer is a glass flask with a specific, calibrated volume.

-

Apparatus: Pycnometer (specific gravity bottle) with a capillary stopper, analytical balance (±0.0001 g), and a constant-temperature water bath.

-

Procedure:

-

Calibration (Volume Determination):

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer (m₀).

-

Fill the pycnometer with deionized, degassed water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant-temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₁).

-

Calculate the pycnometer's volume (V) using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill it with pentaethylene glycol, equilibrate to the same temperature (25.0 °C) in the water bath, dry the exterior, and weigh it (m₂).

-

-

Calculation: Calculate the density of the pentaethylene glycol (ρ_sample) using the formula: ρ_sample = (m₂ - m₀) / V.

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment.

-

Principle: An Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. This critical angle is directly related to the liquid's refractive index.

-

Apparatus: Abbe refractometer, constant-temperature water bath connected to the refractometer prisms, light source (typically sodium D-line, 589 nm), and a pipette.

-

Procedure:

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).

-

Temperature Control: Turn on the circulating water bath set to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.

-

Sample Application: Open the prisms and place 2-3 drops of pentaethylene glycol onto the surface of the measuring prism. Gently close the prisms.

-

Measurement:

-

Switch on the light source.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Adjust the compensator dial to eliminate any color fringe and sharpen the borderline between the fields.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the reticle.

-

-

Reading: Depress the display switch to illuminate the scale and read the refractive index value. Record the temperature.

-

Kinematic Viscosity Determination (Ubbelohde Viscometer)

Viscosity measures a fluid's resistance to flow. For transparent liquids like pentaethylene glycol, a glass capillary viscometer provides accurate kinematic viscosity data, from which dynamic viscosity can be calculated.

-

Principle: The kinematic viscosity is determined by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary. The Ubbelohde "suspended-level" design ensures that the driving head is independent of the total sample volume.

-

Apparatus: Ubbelohde glass capillary viscometer (select a size appropriate for the expected viscosity range), constant-temperature viscosity bath, stopwatch, and a pipette. The procedure is standardized by ASTM D445 and ISO 3104.

-

Procedure:

-

Sample Preparation: Filter the pentaethylene glycol sample to remove any particulate matter.

-

Loading: Introduce the sample into the viscometer's filling tube.

-

Equilibration: Place the viscometer vertically in the constant-temperature bath and allow at least 15-20 minutes for the sample to reach thermal equilibrium.

-

Measurement:

-

Apply suction to the venting tube to draw the liquid up into the measuring bulb, slightly above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the stopwatch precisely as the liquid meniscus passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark.

-

-

Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where 't' is the measured flow time in seconds and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the density (η = ν * ρ).

-

Solubility Determination

Solubility is qualitatively and quantitatively assessed to understand a compound's behavior in various solvent systems.

-

Principle: A specified amount of solute is mixed with a specified amount of solvent to determine if a homogeneous solution is formed.

-

Apparatus: Small test tubes, vortex mixer, graduated pipettes.

-

Procedure (Qualitative):

-

Water Solubility: Add 0.2 mL of pentaethylene glycol to a test tube containing 3 mL of deionized water.

-

Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observation: Observe the mixture. If it forms a single, clear phase, the substance is considered miscible or soluble. If two distinct layers remain or the solution is cloudy, it is immiscible or insoluble.

-

Organic Solvents: Repeat the procedure using various organic solvents (e.g., chloroform, ethyl acetate, ethanol, diethyl ether) to determine its solubility profile.

-

Reporting: Report results as miscible, soluble, partially soluble, or insoluble for each solvent tested.

-

References

Pentaethylene Glycol (CAS 4792-15-8): A Technical Guide for Scientific and Pharmaceutical Applications

Pentaethylene glycol (PEG-5), identified by the CAS number 4792-15-8, is a distinct oligomer of ethylene glycol.[1][2] As a member of the polyethylene glycol (PEG) family, it is a non-ionic hydrophilic polymer characterized by five repeating ethylene oxide units capped with hydroxyl groups.[2][3] Its unique properties, including excellent water solubility, low toxicity, and biocompatibility, make it a valuable compound in diverse scientific fields. This guide provides a comprehensive overview of pentaethylene glycol, focusing on its physicochemical properties, synthesis, applications in drug development, and relevant experimental protocols for researchers and scientists.

Physicochemical and General Properties

Pentaethylene glycol is a colorless to light yellow, slightly viscous liquid that is miscible with water and many organic solvents. Its structure and properties make it a versatile intermediate and functional ingredient in numerous applications.

| Property | Value | Source(s) |

| CAS Number | 4792-15-8 | |

| Molecular Formula | C₁₀H₂₂O₆ | |

| Molecular Weight | 238.28 g/mol | |

| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol, HO-PEG5-OH | |

| Appearance | Colorless to yellow liquid | |

| Density | 1.126 g/mL at 25 °C | |

| Boiling Point | 184 °C at 2 mmHg | |

| Refractive Index | n20/D 1.462 | |

| Water Solubility | Miscible | |

| Storage Temperature | Room Temperature or 2-8 °C; -20°C for long-term |

Synthesis and Manufacturing

While not typically manufactured in its pure form in the US, pentaethylene glycol is produced as a byproduct during the distillation of lower-order ethylene glycols. The general production of polyethylene glycols involves the reaction of ethylene oxide with water, ethylene glycol, or a lower molecular weight PEG as an initiator. This process is typically catalyzed by an alkaline catalyst like sodium hydroxide or potassium hydroxide.

A more controlled, stepwise synthesis can be achieved using solid-phase techniques, which is particularly relevant for creating monodisperse PEG derivatives for research and pharmaceutical applications.

Applications in Research and Drug Development

Pentaethylene glycol's defined structure and physicochemical properties make it highly valuable for the scientific community, especially in pharmacology and biotechnology.

Drug Delivery and PEGylation

PEGylation, the process of covalently attaching PEG chains to therapeutic molecules like proteins, peptides, or small drugs, is a cornerstone of modern drug development. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. Pentaethylene glycol, as a short-chain PEG, is a crucial building block for creating these PEG linkers.

Key benefits of PEGylation include:

-

Increased Solubility : The hydrophilic PEG chain enhances the water solubility of hydrophobic drugs, improving their bioavailability.

-

Extended Half-Life : The increased hydrodynamic volume of the PEGylated drug reduces its clearance by the kidneys, prolonging its circulation time in the body.

-

Reduced Immunogenicity : PEG chains can mask antigenic sites on protein drugs, reducing immune responses.

-

Enhanced Stability : PEG can protect drugs from enzymatic degradation.

PROTAC Linkers

Pentaethylene glycol is used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker's length and flexibility are critical for orienting the two ends of the PROTAC for effective ternary complex formation.

Additional Research Applications

-

Synthetic Intermediate : It serves as a fundamental building block for synthesizing more complex molecules, such as macrocyclic polyethers (crown ethers) and other polymers.

-

Biotechnology : In biotechnology, it is used in aqueous two-phase systems with polymers like dextran for the purification of proteins and other biological materials. It also aids in the crystallization of proteins and nucleic acids.

-

Solvents and Reagents : It can act as a solvent or a phase-transfer catalyst in certain organic reactions.

-

Industrial Uses : Beyond the lab, it is found in functional fluids, viscosity adjustors, brake fluids, and as a component in cement grinding.

Experimental Protocols

Solid-Phase Synthesis of a PEG Derivative

This protocol is a generalized methodology based on the principles of solid-phase synthesis for creating well-defined PEG chains.

-

Resin Preparation : Start with a suitable solid support, such as Wang resin, which contains hydroxyl groups.

-

Deprotonation : Treat the resin with a strong base (e.g., potassium tert-butoxide) to deprotonate the surface hydroxyl groups, making them nucleophilic.

-

Coupling : Introduce a protected pentaethylene glycol monomer. One end of the monomer should have a good leaving group (like a tosyl group), and the other end should have a protecting group (like a dimethoxytrityl group). The deprotonated resin attacks the monomer in a Williamson ether synthesis reaction.

-

Washing : Thoroughly wash the resin to remove excess monomer and byproducts.

-

Deprotection : Remove the protecting group from the newly added PEG unit to expose a new hydroxyl group for the next cycle.

-

Iteration : Repeat the deprotonation and coupling steps to extend the PEG chain to the desired length.

-

Cleavage : Once the synthesis is complete, cleave the final PEG product from the solid support using an acid, such as trifluoroacetic acid.

Glycol Extraction from Aqueous Samples via SPE

For analytical purposes, extracting glycols from aqueous matrices is often necessary. Direct aqueous injection into a gas chromatograph can be problematic. Solid Phase Extraction (SPE) offers a robust alternative.

-

Cartridge Selection : Use a specialized carbon adsorbent cartridge capable of retaining highly hydrophilic compounds like glycols from water.

-

Sample Preparation : Prepare aqueous samples, which can be spiked with a known concentration of pentaethylene glycol for recovery analysis. Seawater or samples containing hydrocarbon contaminants can also be used to test method robustness.

-

Extraction : Pass the aqueous sample through the SPE cartridge. The glycol analytes will be retained by the carbon adsorbent.

-

Elution : Elute the retained glycols from the cartridge using a suitable organic solvent (e.g., methanol).

-

Analysis : Analyze the eluate using Gas Chromatography with Flame Ionization Detection (GC-FID) or another appropriate analytical technique. Quantify against a calibration curve prepared from standards in the elution solvent.

Toxicology and Safety Information

While PEGs are generally considered to have low toxicity, proper handling is essential in a laboratory setting. As molecular weight increases in the ethylene glycol category, the potential for systemic, reproductive, and developmental toxicity decreases.

| Hazard Type | Description | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Adverse Effects | In animal studies (26-week oral studies in rats), it has been shown to cause liver and male reproductive effects. It is classified as an occupational hepatotoxin and a reproductive toxin. | |

| Incompatibilities | Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. | |

| Handling Precautions | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. | |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice. |

References

Synthesis of Monodisperse Pentaethylene Glycol: A Technical Guide for Researchers

Introduction

Pentaethylene glycol (PEG5), a monodisperse polyethylene glycol, is a crucial component in modern drug development and biomedical research. Unlike polydisperse PEGs, which consist of a mixture of molecules with varying chain lengths, monodisperse PEGs offer a precise molecular weight, enabling greater control over the physicochemical properties of conjugated drugs and biomolecules. This technical guide provides an in-depth overview of the synthesis, purification, and application of monodisperse pentaethylene glycol, with a focus on its role as a linker in advanced drug delivery systems.

Core Synthesis: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers, and it is well-suited for the stepwise synthesis of monodisperse oligoethylene glycols like pentaethylene glycol. The strategy involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester. For the synthesis of pentaethylene glycol, a common approach is the coupling of two smaller, readily available ethylene glycol derivatives.

A representative synthesis can be achieved by reacting diethylene glycol with 2-(2-chloroethoxy)ethanol in the presence of a strong base. To ensure monodispersity, a protecting group strategy is often employed to prevent polymerization, followed by deprotection. An alternative and more controlled stepwise approach involves the use of a monoprotected triethylene glycol and a monoactivated diethylene glycol.

Experimental Protocol: Synthesis of Monodisperse Pentaethylene Glycol

This protocol describes a representative Williamson ether synthesis for pentaethylene glycol.

Materials:

-

Triethylene glycol monomethyl ether (for tosylation)

-

Diethylene glycol

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dry tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

Step 1: Tosylation of Triethylene Glycol Monomethyl Ether

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1.0 eq) in a minimal amount of dry pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Quench the reaction by adding cold water.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated product.

Step 2: Williamson Ether Synthesis

-

In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in dry THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of diethylene glycol (1.5 eq) in dry THF to the NaH suspension.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Cool the alkoxide solution back to 0 °C.

-

Add a solution of the tosylated triethylene glycol monomethyl ether (1.0 eq) in dry THF dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monomethyl ether of pentaethylene glycol.

Step 3: Demethylation (if necessary)

For some applications, the terminal hydroxyl group is required. The methyl ether can be cleaved using various methods, such as treatment with boron tribromide (BBr₃). This step should be performed with caution due to the corrosive nature of the reagent.

Quantitative Data Summary for Synthesis

| Parameter | Value | Notes |

| Reactants (Step 1) | ||

| Triethylene glycol monomethyl ether | 1.0 eq | |

| p-Toluenesulfonyl chloride | 1.1 eq | |

| Pyridine | Solvent | |

| Reaction Conditions (Step 1) | ||

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 13-17 hours | |

| Reactants (Step 2) | ||

| Diethylene glycol | 1.5 eq | |

| Sodium Hydride | 1.2 eq | |

| Tosylated Triethylene Glycol | 1.0 eq | |

| Dry THF | Solvent | |

| Reaction Conditions (Step 2) | ||

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 24-48 hours | [1] |

| Typical Yield (Overall) | 50-70% | Yield can vary based on reaction scale and purification efficiency.[1] |

| Purity (after purification) | >95% | Determined by NMR and Mass Spectrometry. |

Purification of Monodisperse Pentaethylene Glycol

Purification of the synthesized pentaethylene glycol is critical to achieve the desired monodispersity. A combination of extraction and chromatographic techniques is typically employed.

Experimental Protocol: Purification

Materials:

-

Crude pentaethylene glycol

-

Silica gel (for column chromatography)

-

Eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Work-up: Perform an aqueous work-up as described in the synthesis protocol to remove most of the inorganic salts and water-soluble impurities.

-

Column Chromatography: a. Prepare a silica gel column using a suitable slurry packing method. b. Dissolve the crude product in a minimal amount of the initial eluent. c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity (e.g., starting with a low percentage of methanol in dichloromethane and gradually increasing the methanol concentration). e. Collect fractions and monitor the separation using TLC. f. Combine the fractions containing the pure product. g. Remove the solvent under reduced pressure to obtain the purified monodisperse pentaethylene glycol.

-

Fractional Distillation (Optional): For further purification, especially for larger quantities, fractional distillation under reduced pressure can be employed. This method separates compounds based on their boiling points.

Quantitative Data Summary for Purification

| Parameter | Value/Description | Notes |

| Chromatography Type | Silica Gel Column Chromatography | |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | |

| Mobile Phase | Gradient elution, typically Dichloromethane/Methanol or Ethyl Acetate/Hexane. | The exact gradient depends on the specific impurities. |

| Monitoring | Thin-Layer Chromatography (TLC) | |

| Alternative Method | Fractional Distillation under Reduced Pressure | Useful for removing volatile impurities and separating oligomers of different lengths.[2][3][4] |

| Expected Purity | >95% |

Visualizing the Process: Synthesis and Purification Workflows

Caption: Workflow for the synthesis of monodisperse pentaethylene glycol.

Caption: Purification workflow for monodisperse pentaethylene glycol.

Application in Drug Development: The PROTAC Linker

Monodisperse pentaethylene glycol is extensively used as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG5 linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The hydrophilic nature of the PEG linker also improves the solubility and pharmacokinetic properties of the PROTAC molecule.

Caption: Mechanism of action of a PROTAC with a pentaethylene glycol linker.

The synthesis of monodisperse pentaethylene glycol, primarily through the Williamson ether synthesis, provides a well-defined and highly pure building block essential for advanced applications in drug development and research. Its role as a flexible and hydrophilic linker in PROTACs highlights the importance of precise chemical structures in designing next-generation therapeutics. The detailed protocols and workflows presented in this guide offer a comprehensive resource for scientists and researchers working in this dynamic field.

References

Pentaethylene Glycol: A Core Component in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pentaethylene glycol (PEG5) is a member of the polyethylene glycol (PEG) family, a class of polymers widely utilized in the biomedical and pharmaceutical fields. Its unique physicochemical properties, including hydrophilicity and biocompatibility, make it a crucial building block in advanced therapeutic modalities. This guide provides a detailed overview of the molecular characteristics of pentaethylene glycol and its application in the cutting-edge field of targeted protein degradation.

Core Molecular and Physical Properties

Pentaethylene glycol is a distinct oligo(ethylene glycol) with a defined molecular structure. Its key properties are summarized in the table below, providing a quantitative basis for its application in chemical synthesis and drug formulation.

| Property | Value | Reference |

| Molecular Formula | C10H22O6 | [1][2][3] |

| Molecular Weight | 238.28 g/mol | [1][3] |

| Alternate Molecular Weight | 238.2781 g/mol | |

| Linear Formula | HO(CH2CH2O)5H | |

| CAS Number | 4792-15-8 | |

| Appearance | Colorless liquid | |

| Density | 1.126 g/mL at 25 °C | |

| Boiling Point | 184 °C at 2 mmHg | |

| Melting Point | -8.6 °C | |

| Refractive Index | n20/D 1.462 | |

| Water Solubility | Miscible |

Application in PROTAC Synthesis: Experimental Strategies

Pentaethylene glycol is a frequently employed linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The pentaethylene glycol linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, enhancing solubility and optimizing the spatial orientation for efficient ternary complex formation.

While specific protocols are highly dependent on the target protein and E3 ligase ligands, the following outlines a generalized experimental strategy for the synthesis of a PROTAC incorporating a pentaethylene glycol linker.

General Synthetic Principles:

The synthesis is typically modular, involving the separate preparation of the target protein ligand (warhead), the E3 ligase ligand, and a bifunctionalized pentaethylene glycol linker. These components are then coupled using high-efficiency chemical reactions.

Key Synthetic Methodologies:

-

Amide Bond Formation: This is a common strategy for connecting the linker to the ligands. It typically involves activating a carboxylic acid group on one component (e.g., the ligand or the terminus of the linker) and reacting it with an amine group on the other. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are frequently used.

-

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful and widely used method. This approach requires one component to be functionalized with an azide and the other with an alkyne. Pentaethylene glycol can be readily bifunctionalized with these groups. For instance, a common precursor is azide-terminated PEG, which can be synthesized from mesylate-activated PEG.

Exemplary Protocol for Azide Functionalization of Pentaethylene Glycol:

This protocol describes the conversion of a hydroxyl-terminated pentaethylene glycol to an azide-terminated linker, a key step for subsequent "click" chemistry reactions.

-

Mesylation: The hydroxyl groups of pentaethylene glycol are first converted to mesylates. This is typically achieved by reacting pentaethylene glycol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) in an appropriate solvent such as dichloromethane (CH2Cl2) at a reduced temperature (e.g., 0 °C to -10 °C).

-

Azidation: The resulting mesylated intermediate is then reacted with an azide source, such as sodium azide (NaN3), in a polar solvent like ethanol or dimethylformamide (DMF). The reaction is typically heated to drive the substitution of the mesylate group with the azide group.

-

Purification: The final azide-functionalized pentaethylene glycol linker is then purified, often using column chromatography, to remove any remaining reagents and byproducts.

The resulting bifunctional linker is then ready for sequential or convergent coupling with the warhead and E3 ligase ligand to assemble the final PROTAC molecule.

Visualization of the PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC, where pentaethylene glycol acts as the flexible linker connecting the two active domains.

Caption: Workflow of PROTAC-mediated protein degradation.

References

Spectroscopic Analysis of Pentaethylene Glycol: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for pentaethylene glycol. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to Pentaethylene Glycol

Pentaethylene glycol is an oligomer of ethylene glycol with the chemical formula HO(CH₂CH₂O)₅H. As a member of the polyethylene glycol (PEG) family, it is a hydrophilic and biocompatible molecule. Its well-defined structure and properties make it a valuable component in various applications, including as a linker in bioconjugation, a solvent, and a plasticizer. Spectroscopic analysis is crucial for confirming its identity, purity, and for studying its interactions in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of pentaethylene glycol by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of pentaethylene glycol is characterized by signals corresponding to the hydroxyl protons and the protons of the ethylene glycol repeating units. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for Pentaethylene Glycol

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| HO-CH₂ - | ~3.72 | Triplet | Protons on the terminal ethylene units adjacent to the hydroxyl group. |

| -OCH₂ CH₂ O- | ~3.65 | Singlet/Multiplet | Protons of the internal ethylene glycol repeating units. This often appears as a large, broad singlet due to the overlapping signals.[1] |

| HO - | Variable | Singlet (broad) | The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |

Note: Data is compiled based on typical values for polyethylene glycols and specific data for pentaethylene glycol in CDCl₃.[1]

The ¹³C NMR spectrum provides information on the different carbon environments within the pentaethylene glycol molecule.

Table 2: ¹³C NMR Spectroscopic Data for Pentaethylene Glycol

| Assignment | Chemical Shift (δ, ppm) |

| HO-C H₂- | ~61.5 |

| -O-C H₂-C H₂-O- (internal) | ~70.5 |

| HO-CH₂-C H₂-O- | ~72.6 |

Note: Chemical shifts are typical for polyethylene glycols and are based on data from similar structures.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in pentaethylene glycol by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

Table 3: IR Spectroscopic Data for Pentaethylene Glycol

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2950-2850 | C-H stretch (aliphatic) | Strong |

| 1465 | C-H bend (scissoring) | Medium |

| 1350 | C-H bend (wagging) | Medium |

| ~1100 | C-O-C stretch (ether linkage) | Very Strong |

| 1060 | C-O stretch (alcohol) | Strong |

Note: The C-O-C ether stretch is often the most prominent peak in the IR spectrum of polyethylene glycols.[3][4]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of pentaethylene glycol.

-

Sample Preparation: Dissolve approximately 10-20 mg of pentaethylene glycol in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O) in an NMR tube.

-

Instrumentation: Utilize a nuclear magnetic resonance spectrometer, for example, a Bruker AMX300 operating at 300 MHz for ¹H NMR.

-

Data Acquisition:

-

Acquire ¹H NMR spectra using a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

-

Sample Preparation: As pentaethylene glycol is a viscous liquid at room temperature, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex 70.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of pentaethylene glycol.

Caption: Workflow for NMR and IR spectroscopic analysis of pentaethylene glycol.

References

Pentaethylene Glycol (PEG-5): A Technical Guide for Drug Development and Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol (PEG-5) is a discrete poly(ethylene glycol), often abbreviated as dPEG®. It is a monodisperse compound consisting of five ethylene glycol units, terminating with hydroxyl groups at both ends[1][2]. Unlike traditional polydisperse PEGs, which are a mixture of different chain lengths, every molecule of PEG-5 is identical in molecular weight and structure[3]. This precise nature makes it an invaluable tool in drug development, bioconjugation, and nanotechnology, where well-defined stoichiometry and simplified analytical characterization are critical.

This guide provides an in-depth technical overview of pentaethylene glycol, covering its physicochemical properties, applications in drug delivery, and relevant experimental methodologies for its use.

Physicochemical Properties

Pentaethylene glycol is a colorless, odorless, and slightly viscous liquid that is miscible with water in all proportions[1][4]. Its defined structure provides consistent and predictable physical and chemical characteristics.

Table 1: Physicochemical Properties of Pentaethylene Glycol (PEG-5)

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₁₀H₂₂O₆ | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Clear, colorless to yellow liquid | |

| Density | 1.126 g/mL at 25 °C | |

| Melting Point | -8.6 °C | |

| Boiling Point | 184 °C at 2 mmHg | |

| Flash Point | >110 °C (>230 °F) | |

| Refractive Index (n20/D) | 1.462 | |

| Water Solubility | Miscible | |

| Other Solubilities | Slightly soluble in Chloroform and Ethyl Acetate |

| CAS Number | 4792-15-8 | |

Core Applications in Drug Development

The unique properties of PEG-5 make it a versatile component in modern therapeutics. Its monodispersity is a key advantage over traditional, polydisperse PEG polymers, leading to more homogeneous conjugates that are easier to characterize and purify.

Table 2: Comparison of Discrete PEG (PEG-5) vs. Polydisperse PEG

| Feature | Discrete PEG (e.g., PEG-5) | Polydisperse PEG |

|---|---|---|

| Composition | Single molecular weight and structure | Mixture of different chain lengths |

| Purity | High, well-defined | Averages with a distribution (PDI > 1) |

| Characterization | Simplified (e.g., via MS, NMR) | Complex, yielding average values |

| Conjugate Stoichiometry | Precise and controlled | Heterogeneous, leading to mixed products |

| Reproducibility | High batch-to-batch consistency | Variable |

| Regulatory Path | Potentially simpler due to homogeneity | More complex due to heterogeneity |

PEGylation of Therapeutic Proteins and Peptides

PEGylation is the process of covalently attaching PEG chains to therapeutic molecules. This technique is widely used to improve the pharmacological properties of protein and peptide drugs.

Key advantages of PEGylation include:

-

Increased Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its clearance rate by the kidneys.

-

Reduced Immunogenicity: The PEG chain can "mask" the therapeutic protein from the host's immune system, reducing antibody formation.

-

Enhanced Solubility: PEGylation can significantly increase the water solubility of hydrophobic drugs and proteins.

-

Improved Stability: The polymer chain can protect the drug from proteolytic degradation.

Using a discrete linker like PEG-5 ensures that the resulting PEGylated protein is a single, well-defined entity rather than a complex mixture, which greatly simplifies downstream analysis and quality control.

Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical component that connects the antibody and the drug. PEG linkers, including those derived from PEG-5, are widely used in modern ADC design.

The role of PEG-5 as a linker includes:

-

Increasing Hydrophilicity: Many cytotoxic payloads are hydrophobic. Incorporating a PEG linker improves the overall water solubility of the ADC, preventing aggregation.

-

Improving Pharmacokinetics: The linker can influence the stability and circulation half-life of the ADC.

-

Providing Spatial Separation: The linker ensures the cytotoxic drug does not interfere with the antibody's ability to bind to its target antigen.

Nanoparticle Functionalization

PEG-5 and its derivatives are used to functionalize the surface of nanoparticles (NPs) for drug delivery applications. This surface modification, or "PEGylation," creates a hydrophilic protective layer around the nanoparticle.

This "stealth" coating provides several benefits:

-

Reduces Opsonization: It inhibits the adsorption of plasma proteins (opsonins) that mark the nanoparticles for clearance by the immune system.

-

Prolongs Circulation Time: By evading the mononuclear phagocyte system, the nanoparticles can circulate in the bloodstream for longer, increasing the probability of reaching the target tissue.

-

Improves Stability: The hydrophilic surface prevents nanoparticle aggregation in biological fluids.

The length of the PEG chain is a critical parameter; shorter, discrete chains like PEG-5 can provide sufficient shielding without overly inhibiting cellular uptake, a phenomenon known as the "PEG dilemma".

Experimental Protocols

The following sections outline generalized protocols for the use and characterization of PEG-5 in a research setting. These are intended as a starting point and require optimization for specific applications.

Protocol: General PEGylation of a Protein with Activated PEG-5

This protocol describes a common method for conjugating an amine-reactive PEG-5 (e.g., PEG-5-NHS ester) to lysine residues on a target protein.

Materials:

-

Target protein in a suitable buffer (e.g., PBS, pH 7.4). Buffer should be amine-free (e.g., no Tris).

-

Amine-reactive PEG-5 (e.g., PEG-5-NHS ester), stored under inert gas and desiccated.

-

Reaction quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).

-

Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer).

Methodology:

-

Preparation:

-

Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the activated PEG-5 in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use.

-

-

Conjugation Reaction:

-

Add the activated PEG-5 solution to the protein solution. A molar excess of PEG (e.g., 5- to 20-fold) is typically used. The optimal ratio must be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Reaction kinetics depend on the protein's reactivity and buffer conditions.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in Tris will react with any remaining activated PEG-5.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG and other byproducts by SEC or IEX.

-

SEC separates molecules based on hydrodynamic radius, effectively separating the larger PEGylated protein from the smaller, unreacted PEG.

-

IEX separates based on charge. PEGylation often changes the surface charge of a protein, allowing for separation from the unmodified species.

-

-

Characterization:

-

Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight.

-

Use Mass Spectrometry (MS) to confirm the mass of the conjugate and determine the degree of PEGylation.

-

Use HPLC to assess the purity of the final product.

-

Protocol: Characterization by Mass Spectrometry

Mass spectrometry is a primary tool for characterizing PEGylated proteins. The use of monodisperse PEG-5 greatly simplifies spectral analysis compared to polydisperse PEGs, which produce complex, overlapping peak clusters.

Instrumentation:

-

MALDI-TOF or ESI-MS (e.g., Q-TOF, Orbitrap).

Methodology (General ESI-MS):

-

Sample Preparation:

-

Desalt the purified PEGylated protein sample using a suitable method (e.g., buffer exchange, reversed-phase cleanup) to remove non-volatile salts.

-

Dilute the sample in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Infusion and Data Acquisition:

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum over a mass range appropriate for the expected size of the PEGylated protein.

-

-

Data Analysis:

-

The raw spectrum will show a series of peaks corresponding to the protein with different charge states.

-

Deconvolute the raw spectrum to obtain the zero-charge mass of the protein.

-

Because PEG-5 has a precise mass (238.28 Da), the number of attached PEG units can be determined by the mass shift from the unmodified protein. For example, a protein with one PEG-5 attached will show a mass increase of 238.28 Da. Multiple PEGylations will result in integer multiples of this mass addition.

-

Protocol: Characterization by ¹H NMR

Proton NMR is useful for characterizing PEG-5 derivatives and confirming successful end-group modification, though it is less common for analyzing the final large protein conjugate.

Key Observation:

-

When dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), the terminal hydroxyl protons of PEG-5 produce a distinct peak around 4.56 ppm. This peak's position is stable and does not shift significantly with changes in concentration or water content.

-

When the hydroxyl group is modified (e.g., converted to an NHS ester), this peak will disappear or shift, providing direct evidence of a successful chemical reaction.

Methodology:

-

Sample Preparation: Dissolve the PEG-5 starting material or its activated derivative in DMSO-d₆.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: Compare the spectrum of the starting material to the product. The disappearance or significant shift of the hydroxyl proton signal at ~4.56 ppm confirms the modification of the terminal groups.

Safety and Handling

Pentaethylene glycol is considered to have low toxicity. However, as with any laboratory chemical, appropriate safety precautions should be taken.

-

Irritation: It can cause skin, eye, and respiratory tract irritation.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

Pentaethylene glycol is a powerful and versatile tool for researchers in drug development and biotechnology. Its monodisperse nature overcomes many of the challenges associated with traditional polydisperse PEGs, enabling the creation of more homogeneous, well-defined, and reproducible bioconjugates, ADCs, and nanoparticle systems. The detailed understanding of its properties and the application of robust experimental protocols are key to leveraging its full potential in creating next-generation therapeutics.

References

A Technical Guide to Commercial Pentaethylene Glycol: Sources, Purity, and Analytical Protocols

For researchers, scientists, and professionals in drug development, the selection of high-purity reagents is a critical factor in ensuring the reliability and reproducibility of experimental outcomes. Pentaethylene glycol (PEG-5), a discrete polyethylene glycol, is a versatile molecule utilized in various applications, including as a linker in antibody-drug conjugates and as an excipient in pharmaceutical formulations. This technical guide provides an in-depth overview of the commercial sources of pentaethylene glycol, its available purity levels, and detailed methodologies for its analysis.

Commercial Sources and Purity

Pentaethylene glycol is commercially available from a range of chemical suppliers, with purity levels typically suitable for research and development purposes. High-purity grades are essential for applications in drug development to minimize the impact of impurities on biological systems and to ensure batch-to-batch consistency. The purity of commercially available pentaethylene glycol is predominantly determined by Gas Chromatography (GC).

Below is a summary of representative commercial sources and their stated purity levels. It is important to note that specifications can vary by lot, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier | Stated Purity | Analytical Method |

| MedChemExpress | 99.58%[1] | Gas Chromatography (GC)[1] |

| Sigma-Aldrich | 98% | Not specified |

| Otto Chemie Pvt. Ltd. | 98%+[2] | Not specified |

| J&K Scientific LLC | 98% | Not specified |

Potential Impurities:

While specific impurity profiles for pentaethylene glycol are not always detailed by suppliers, common impurities in polyethylene glycols can include:

-

Lower and Higher Ethylene Glycol Oligomers: Such as tetraethylene glycol and hexaethylene glycol, which can arise from the manufacturing process.

-

Ethylene Glycol and Diethylene Glycol: These are known toxic impurities and their levels are often strictly controlled in pharmaceutical-grade PEGs.

-

Water: As a hygroscopic material, pentaethylene glycol can absorb atmospheric moisture. Water content is often determined by Karl Fischer (KF) titration, with a typical specification being ≤ 0.5%. A certificate of analysis from MedChemExpress reported a water content of 0.21%.

-

Residual Catalysts and Solvents: From the synthesis process.

Experimental Protocols for Purity Assessment

The primary method for determining the purity of pentaethylene glycol is Gas Chromatography (GC). The following protocol is a general guideline based on established methods for glycol analysis.

Gas Chromatography (GC) Method for Purity of Pentaethylene Glycol

Objective: To determine the purity of pentaethylene glycol and identify the presence of related impurities.

Principle: The sample is vaporized and separated into its individual components based on their differential partitioning between a stationary phase in a capillary column and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for detection.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary GC Column: A polar, modified polyethylene glycol phase column (e.g., SPB-1000) or a mid-polar column (e.g., Rtx-624, SPB®-624) is recommended for the analysis of glycols.

-

Example Column Dimensions: 30 m length x 0.32 mm internal diameter x 1.8 µm film thickness.

-

-

Data Acquisition and Processing System

Reagents:

-

Pentaethylene Glycol Sample

-

High-Purity Helium or Nitrogen (Carrier Gas)

-

High-Purity Hydrogen and Air (for FID)

-

Reference Standards (e.g., tetraethylene glycol, hexaethylene glycol, ethylene glycol, diethylene glycol) for impurity identification.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the pentaethylene glycol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane). Mix thoroughly.

-

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 10 minutes.

-

-

Detector Temperature (FID): 300 °C

-

-

Analysis:

-

Inject the prepared sample solution into the GC system.

-

Record the chromatogram.

-

Identify the main peak corresponding to pentaethylene glycol.

-

Identify any impurity peaks by comparing their retention times with those of the reference standards.

-

-

Calculation of Purity:

-

Calculate the area percentage of the pentaethylene glycol peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Pentaethylene Glycol Peak / Total Area of All Peaks) x 100

-

Logical Workflow for Supplier Selection

The selection of a suitable commercial source of pentaethylene glycol for research, particularly in drug development, requires a systematic approach. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a commercial source of pentaethylene glycol.

References

Pentaethylene Glycol: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and toxicological profile of pentaethylene glycol (CAS No. 4792-15-8). The information is intended to support researchers, scientists, and drug development professionals in the safe application and management of this compound in a laboratory setting. All quantitative data is summarized for clarity, and relevant experimental methodologies are detailed.

Chemical Identification and Physicochemical Properties

Pentaethylene glycol is a member of the polyethylene glycol (PEG) family, characterized by five ethylene glycol units.[1] It is a colorless, odorless, and slightly viscous liquid that is miscible with water.[1][2] Its properties make it a useful synthetic intermediate and solvent in various research and development applications.[2][3]

Table 1: Physicochemical Properties of Pentaethylene Glycol

| Property | Value | Reference(s) |

| CAS Number | 4792-15-8 | |

| Molecular Formula | C₁₀H₂₂O₆ | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Clear, colorless to yellow liquid | |

| Melting Point | -8.6°C | |

| Boiling Point | 184°C @ 2 mmHg | |

| Flash Point | >110°C (>230°F) | |

| Density | 1.126 g/mL at 25°C | |

| Vapor Pressure | 1.68E-06 mmHg at 25°C | |

| Water Solubility | Miscible | |

| Refractive Index | n20/D 1.462 | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. |

Toxicological Profile and Hazard Identification

Pentaethylene glycol is classified as an irritant. The primary hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation. As part of the broader ethylene glycols category, its potential for systemic, reproductive, and developmental toxicity is noted to decrease as molecular weight increases. Effects observed in animal studies, such as renal toxicity with lower molecular weight glycols, are not expected with pentaethylene glycol.

Table 2: Toxicological Summary of Pentaethylene Glycol

| Endpoint | Result | Classification & Precautionary Statements | Reference(s) |

| Acute Oral Toxicity | LD50: Not available. Estimated to be >2000 mg/kg/day (rat). | Not Classified | |

| Acute Dermal Toxicity | May be harmful if absorbed through the skin. | Not Classified | |

| Acute Inhalation Toxicity | May be harmful if inhaled. | Not Classified | |

| Skin Corrosion/Irritation | Causes skin irritation. | GHS: H315 - Causes skin irritation. P-Statements: P264, P280, P302+P352, P332+P317, P362+P364. | |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS: H319 - Causes serious eye irritation. P-Statements: P280, P305+P351+P338, P337+P317. | |

| Respiratory Irritation | May cause respiratory irritation. | GHS: H335 - May cause respiratory irritation. P-Statements: P261, P271, P304+P340, P319. | |

| Repeated Dose Toxicity | NOAEL >2000 mg/kg/day (oral, rat). Causes liver and male reproductive effects in 26-week intermittent oral studies of rats. | Not Classified | |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | Not Classified |

Safe Handling, Storage, and Exposure Controls

Proper handling and storage are critical to minimize risks associated with pentaethylene glycol.

Handling

-

Avoid contact with skin and eyes.

-

Avoid breathing vapor, mist, or gas.

-

Use only in well-ventilated areas, such as a chemical fume hood.

-

Wash hands and any exposed skin thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.

Storage

-

Store in a cool, dry, well-ventilated place.

-

Keep containers tightly closed when not in use.

-

Store away from heat and sources of ignition.

-

Aqueous solutions of polyethylene glycols are generally stable, but aging can be accelerated by heat, light, and oxygen. For long-term stability of solutions, consider storing refrigerated or frozen and purging containers with an inert gas like argon.

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower. Use adequate ventilation to maintain low airborne concentrations.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

First Aid and Accidental Release Measures

First Aid Procedures

Immediate medical attention is recommended in all cases of significant exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: Get medical aid. Wash mouth out with water. Do not induce vomiting.

Caption: General workflow for first aid response to chemical exposure.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in Section 3.3. Evacuate unnecessary personnel from the area.

-

Environmental Precautions: Prevent spills from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite. Place the absorbed material into a suitable, labeled container for disposal.

References

The Biodegradation of Pentaethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract